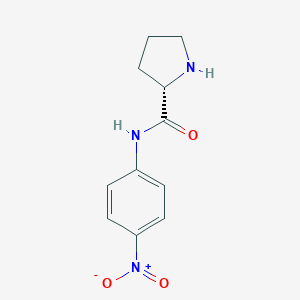

H-Pro-Pna

Vue d'ensemble

Description

“H-Pro-Pna” is a substrate used for the determination of proline arylamidase in human sera by continuous reaction . It is also hydrolyzed by prolyl aminopeptidase from Bacillus megaterium .

Synthesis Analysis

The synthesis of peptide nucleic acids (PNAs) like “this compound” involves solid-phase synthesis methods . The process includes the use of backbone modifications with Hmb (2-hydroxy-4-methoxybenzyl) to ameliorate difficult couplings and reduce “on-resin” aggregation . This approach provides a novel and straightforward strategy for facile solid-phase synthesis of difficult purine-rich PNA sequences .

Molecular Structure Analysis

“this compound” is a peptide nucleic acid (PNA), a synthetic DNA/RNA analog. The structure and characteristics of PNA probe, the hybridization method, and the design principle of PNA probes are crucial in its applications .

Chemical Reactions Analysis

The first PNA self-replicating system based on template directed cross-catalytic ligation was reported, which is a process analogous to biological replication . Using two template PNAs and four pentameric precursor PNAs, all four possible carbodiimide assisted amide ligation products were detected and identified .

Applications De Recherche Scientifique

Applications antimicrobiennes

L'acide nucléique peptidique (PNA) est un analogue d'acide nucléique présentant une grande spécificité et une forte affinité de liaison à l'ADN ou à l'ARN naturel, ainsi qu'une résistance à la dégradation enzymatique . Les séquences de PNA peuvent être conçues pour silencer sélectivement l'expression des gènes, ce qui fait du PNA un outil prometteur pour les applications antimicrobiennes . Cependant, la faible perméabilité membranaire du PNA reste le principal facteur limitant pour ses applications dans les cellules . Pour surmonter cet obstacle, des conjugués de PNA avec différentes molécules ont été développés . Cela comprend des conjugués liés de manière covalente du PNA avec des peptides pénétrant les cellules, des aminosucres, des antibiotiques aminoglycosidiques et des molécules non peptidiques qui ont été testés, principalement comme vecteurs de PNA, dans des applications antibactériennes et antivirales .

Détection rapide des agents pathogènes d'origine alimentaire

Ces dernières années, le PNA a été largement utilisé dans la détection rapide des micro-organismes, telles que l'hybridation in situ en fluorescence, l'amplification PCR, les biosenseurs et les puces à ADN . La structure et les caractéristiques de la sonde PNA, la méthode d'hybridation et le principe de conception des sondes PNA sont présentés dans cette revue, et les progrès de l'application des sondes PNA dans la détection rapide des agents pathogènes d'origine alimentaire sont résumés .

Biologie moléculaire et biotechnologie

Les oligomères courts de PNA présentent un grand intérêt en biologie moléculaire, en biotechnologie, en diagnostic et en médecine, car ils peuvent être utilisés comme agents antigènes et antisens . Les oligomères de PNA antigènes reconnaissent et se lient aux fragments d'ADN complémentaires d'un gène spécifique et interfèrent avec sa transcription . En formant un triplex avec l'ADN ou par invasion de brin d'un duplex d'ADN, le PNA peut bloquer l'activité de l'ARN polymérase<a aria-label="1: The antigene PNA oligomers recognize and bind complementary DNA fragments of a specific gene and interfere with its transcription1" data-citationid="147bd991-d43a-a00f-6338-cfb9c920db2e-26" h="ID=SERP,5015.1" href="https://link.springer.com/article

Mécanisme D'action

Target of Action

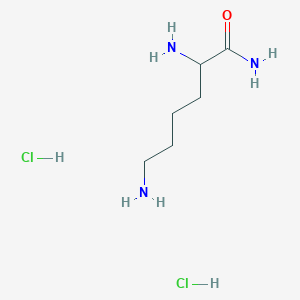

H-Pro-Pna, also known as Gly-Pro-pNA (hydrochloride), is primarily targeted towards the enzyme Dipeptidyl Peptidase IV (DPP IV) . DPP IV is a circulating enzyme that plays a crucial role in glucose metabolism . It is involved in the degradation of incretin hormones, which are responsible for stimulating insulin secretion .

Mode of Action

This compound acts as a chromogenic substrate for DPP IV . When it interacts with DPP IV, it is cleaved, leading to the release of free p-nitroanilide . This cleavage can be quantified by colorimetric detection at 405 nm . The interaction of this compound with DPP IV slows down the degradation rate of the substrate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolism pathway . By inhibiting DPP IV, this compound indirectly influences the activity of incretin hormones, which are key regulators of insulin secretion . This can lead to improved control of blood glucose levels .

Pharmacokinetics

Pnas are known to be resistant to enzymatic degradation, which suggests that this compound could have good stability and a long half-life in the body

Result of Action

The molecular effect of this compound’s action is the inhibition of DPP IV activity, which leads to an increase in the levels of incretin hormones . On a cellular level, this can result in enhanced insulin secretion and improved control of blood glucose levels .

Action Environment

The action of this compound, like other PNAs, can be influenced by various environmental factors. For instance, the presence of salts can enhance the binding of PNA molecules to their DNA or RNA targets . Additionally, the temperature and pH can affect the enzymatic activity of DPP IV and thus the efficacy of this compound

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPYNYNEUYKOW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30994549 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7369-91-7 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

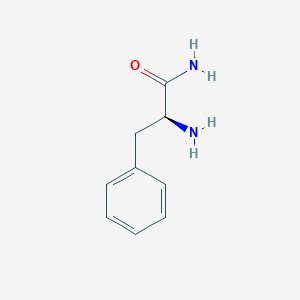

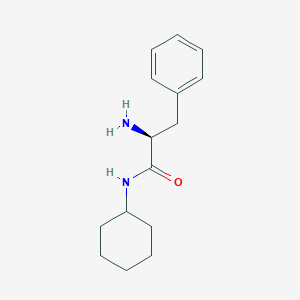

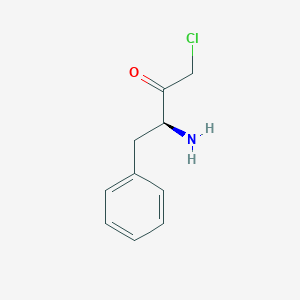

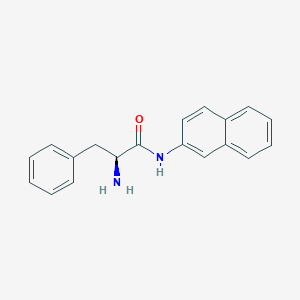

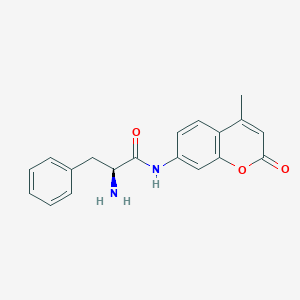

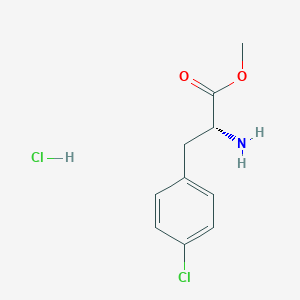

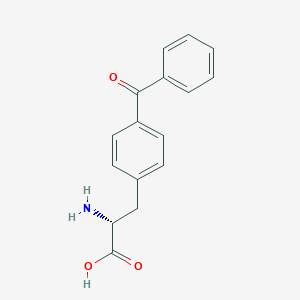

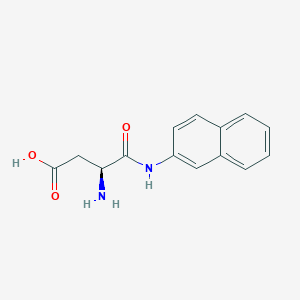

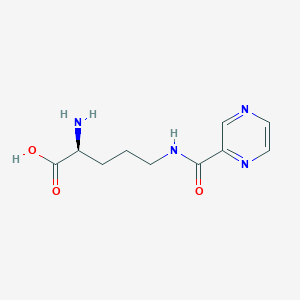

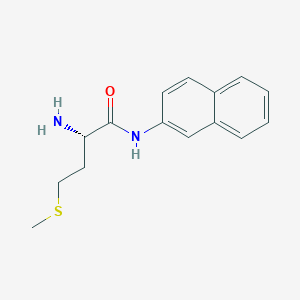

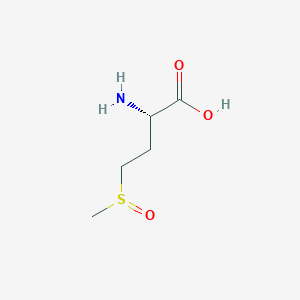

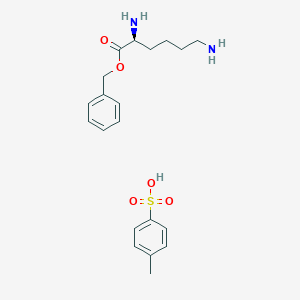

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.